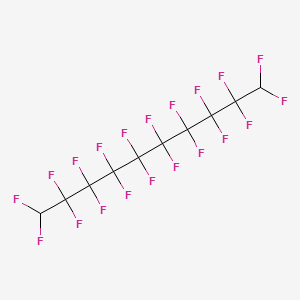

1H,10H-Perfluorodecane

描述

Position within Per- and Polyfluoroalkyl Substances (PFAS) Research Paradigms

As a member of the vast family of PFAS, FC10-diol is a subject of concern due to the general persistence of these compounds in the environment. smolecule.com The research paradigms for PFAS are shaped by several key trends, including the increasing mobility of short-chain PFAS, the substitution of regulated PFAS with other substances of potential concern, the growing structural diversity of these molecules, and the large number of unknown PFAS, often referred to as "dark matter". nih.govfrontiersin.org

A significant portion of PFAS research has historically focused on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). mdpi.com However, with thousands of PFAS identified, many of which are data-poor, there is a pressing need to expand research to other compounds like FC10-diol to better understand their potential hazards. nih.govfrontiersin.orgacs.orgnih.gov Tiered testing strategies, which utilize high-throughput in vitro screening, are being implemented to prioritize PFAS for further investigation. acs.orgnih.gov

Evolution of Research Interest in Dihydroxylated Perfluorinated Compounds

The research interest in dihydroxylated perfluorinated compounds, such as FC10-diol, has evolved from initial investigations into their unique physicochemical properties to a more recent focus on their biological activity. Early studies explored the behavior of FC10-diol at interfaces, for example, between hexane (B92381) and water, revealing its ability to form multilayer structures. acs.orgacs.orgjst.go.jp This characteristic is influenced by the two terminal hydroxyl groups and the rigidity of the perfluorinated chain. acs.orgacs.org

More recently, the focus has shifted towards the potential endocrine-disrupting properties of these compounds. nih.govresearchgate.net High-throughput screening of a large number of structurally diverse PFAS identified several diols, including FC10-diol, as having significant estrogenic activity. oup.comaopwiki.org This has spurred further in vivo studies to confirm these findings and understand the potential ecological effects. acs.orgnih.govoup.comoup.com

Key Research Trajectories and Current Scholarly Focus

Current research on FC10-diol is largely centered on its confirmed estrogenic activity and its potential as a lubricant additive. smolecule.comoup.com

Endocrine Disruption:

In vitro studies identified FC10-diol as a potent estrogen receptor (ER) agonist. oup.comaopwiki.org

Subsequent in vivo studies using fathead minnows (Pimephales promelas) confirmed the estrogenic properties of FC10-diol. acs.orgnih.govoup.comoup.comresearchgate.net These studies observed concentration-dependent increases in the expression of vitellogenin and estrogen receptor alpha, which are biomarkers for estrogenic activity. acs.orgnih.govresearchgate.net

A 21-day study on fathead minnows exposed to FC10-diol revealed several adverse effects, including histopathological changes in the testis and kidney of males and decreased egg production in females. researchgate.net These findings support the plausibility of an adverse outcome pathway linking ER activation to reduced survival and reproduction in fish. oup.comaopwiki.org

Lubricant and Surfactant Properties:

The unique structure of FC10-diol, with its perfluorinated chain and hydroxyl groups at both ends, gives it properties such as low friction and high thermal stability, making it a candidate for use as a lubricant additive. smolecule.com

Its amphiphilic nature also makes it suitable for use as a surfactant to reduce surface tension. smolecule.com Studies have investigated its behavior at the hexane/water interface, showing it can form condensed monolayers and multilayers. acs.orgacs.orgjst.go.jp

Future research is expected to continue exploring the environmental fate and transport of FC10-diol, as well as further elucidating the mechanisms behind its biological activity. smolecule.com The development of advanced analytical methods will be crucial for detecting and quantifying FC10-diol and other emerging PFAS in various environmental matrices. nih.govfrontiersin.org

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMQXMQJUHCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379785 | |

| Record name | 1H,10H-Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3492-24-8 | |

| Record name | 1H,10H-Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Fc10 Diol

Advanced Synthetic Routes of Perfluorinated Diols

The synthesis of perfluorinated diols such as FC10-diol typically involves sophisticated techniques that can introduce a high degree of fluorination while preserving the delicate hydroxyl functionalities. These methods are often multi-step and require precise control over reaction conditions.

The creation of perfluorinated diols is generally accomplished through multi-step synthetic pathways rather than a single, direct reaction. smolecule.com One established method is the direct fluorination of non-fluorinated diols using elemental fluorine, a process that requires careful management due to the high reactivity of fluorine gas. kyoto-u.ac.jpnumberanalytics.com Another significant industrial method is electrochemical fluorination (ECF), or the Simons process, which can produce fluorinated precursors that are then converted to the desired diol. google.com The telomerization of tetrafluoroethylene (B6358150) is another route to generate fluorocarbon intermediates that can be subsequently transformed into functionalized molecules like diols. google.com These processes often involve the initial synthesis of a fluorinated intermediate, such as a perfluorodiacyl fluoride (B91410), which is then reduced to the corresponding diol. kyoto-u.ac.jp

| Synthetic Approach | Description | Key Intermediates |

| Direct Fluorination | Involves reacting a hydrocarbon precursor with fluorine gas. google.com | Perfluorinated acid fluorides |

| Electrochemical Fluorination (ECF) | An electrochemical process to replace hydrogen with fluorine. google.com | Fluorinated carboxylic acid fluorides |

| Telomerization | Polymerization of tetrafluoroethylene to form fluorocarbon telomers. google.com | Perfluoroalkyl iodides |

Maintaining the integrity of the diol's structure, particularly the terminal hydroxyl groups, during the aggressive fluorination process is a significant challenge. smolecule.com The reaction conditions must be meticulously controlled to prevent degradation or unwanted side reactions. This includes regulating the temperature, which for direct fluorination can range from approximately -20°C to +100°C, and managing the concentration of reactants. google.com In some processes, the product itself can be used as a solvent to maintain homogeneity and control the reaction environment. kyoto-u.ac.jp The use of specialized reactors and inert solvents is also common to ensure a safe and efficient reaction that yields the desired perfluorinated diol with high purity. google.com

Functionalization and Derivatization Strategies of FC10-diol

The two hydroxyl groups of FC10-diol are key to its utility, serving as points for functionalization and integration into larger molecular structures. These reactions allow for the precise tuning of the final molecule's properties.

A key derivatization strategy is the selective protection of one of the hydroxyl groups, leading to a monobenzyloxy derivative. nih.gov This process typically involves reacting 1H,1H,10H,10H-perfluorodecane-1,10-diol with sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to form an alkoxide. nih.gov This intermediate is then treated with benzyl (B1604629) bromide. nih.gov The use of sonication can facilitate the reaction. nih.gov This selective functionalization is crucial as it leaves one hydroxyl group available for subsequent reactions, allowing for the stepwise construction of more complex molecules. nih.gov

A representative reaction for the synthesis of the monobenzyloxy derivative is detailed below:

| Reactant | Reagent | Solvent | Outcome |

| 1H,1H,10H,10H-perfluorodecane-1,10-diol | 1. Sodium Hydride (NaH) 2. Benzyl Bromide | Anhydrous Dimethylformamide (DMF) | 1H,1H,10H,10H-Monobenzyloxy-perfluorodecan-1-ol |

FC10-diol is a valuable monomer for incorporation into various polymer architectures, such as polyurethanes and block copolymers. chemicalbook.comresearchgate.net Its perfluorinated segment can impart desirable properties like hydrophobicity and chemical resistance to the resulting polymer. For instance, FC10-diol can be used as a chain extender or as a component of the soft segment in polyurethane synthesis. researchgate.net It can also be a foundational block for creating amphiphilic triblock and pentablock copolymers, where the fluorinated section provides a distinct phase from other polymer blocks. nih.govchemicalbook.com The diol functionality allows it to be readily incorporated into polymer chains through reactions like esterification or urethane (B1682113) linkages. nih.govresearchgate.net

Interfacial Phenomena and Surface Science Research Involving Fc10 Diol

Molecular Orientation Studies at Interfaces

The orientation of FC10-diol molecules at an interface is a critical factor influencing the properties of the resulting adsorbed film. Unlike typical surfactants, the presence of two terminal hydroxyl groups leads to distinct orientational behavior.

At the hexane (B92381)/water interface, extensive research has demonstrated that FC10-diol molecules adopt a parallel orientation. acs.orgacs.orgacs.orgnih.gov This is in contrast to similar single-headed fluorinated alcohols which tend to orient themselves almost perpendicular to the interface. acs.orgnih.gov The interfacial pressure versus mean area per adsorbed molecule curve shows distinct states connected by discontinuous changes. acs.org The area per molecule after the first phase transition is very close to the calculated cross-sectional area of the FC10-diol molecule along its major axis, confirming the formation of a condensed monolayer with the molecules lying flat at the interface. acs.org This parallel orientation is stabilized by several factors, including the hydrogen bonding of the two hydroxyl groups with water molecules and with each other. acs.org

The molecular orientation of FC10-diol at the hexane/water interface has been compared to other fluorinated compounds. For instance, in mixed systems with 1H,1H,2H,2H-perfluorodecanol (FC10OH), which orients normally, heterogeneous condensed monolayers can form where domains of parallel- and normal-oriented molecules coexist. nih.gov

While the hexane/water interface has been the primary focus of FC10-diol research, comparative studies with similar molecules at the air/water interface provide valuable context. For example, a study on 1H,1H,8H,8H-perfluorooctane-1,8-diol (FC8-diol) at the air/water interface also indicated the formation of a condensed monolayer with a parallel molecular orientation, which then spontaneously forms a multilayer. nih.gov The behavior of FC10-diol at the air/water interface is expected to be influenced by the attractive forces between the fluorocarbon chain and air, as opposed to the repulsive forces at the hexane/water interface. nih.gov Research on F(CF2)10(CH2)2OH at the air-water interface has also contributed to understanding the behavior of such fluorinated chains, noting that longer chains are more capable of forming organized helical structures. utoronto.ca

Multilayer Formation and Adsorbed Film Structures

A remarkable characteristic of FC10-diol is its ability to spontaneously form multilayered structures at the interface after the formation of a condensed monolayer. acs.orgacs.orgnih.gov

The formation of multilayers is indicated by a second phase transition observed in interfacial tension measurements, where the mean area per molecule decreases to a value significantly smaller than the cross-sectional area of the fluorocarbon chain. acs.org This suggests that the FC10-diol molecules begin to stack on top of the initial monolayer. acs.org Thermodynamic analysis, including the evaluation of entropy and energy changes, suggests that the molecules in the upper layers of the multilayer are not as densely packed as in the first condensed monolayer. acs.orgacs.org This indicates that the multilayer is not simply a straightforward piling of condensed monolayers. acs.org X-ray reflectivity measurements on mixed systems containing FC10-diol have also been employed to probe the structure of these adsorbed films at a molecular level. acs.orgnih.govresearchgate.net

| State | Description | Key Characteristics |

|---|---|---|

| Expanded State | Molecules are relatively far apart and disordered. | Low interfacial pressure. |

| Condensed Monolayer | A densely packed single layer of molecules. acs.org | Molecules orient parallel to the interface; first phase transition observed. acs.orgacs.org |

| Multilayer | Multiple layers of molecules stacked at the interface. acs.org | Forms after a second phase transition; upper layers are less densely packed than the first. acs.orgacs.org |

The adsorption of FC10-diol significantly affects the interfacial tension at the hexane/water interface. acs.orgchemicalbook.com The relationship between interfacial tension, temperature, and concentration is characterized by distinct break points in the measurement curves. acs.org These breaks correspond to the phase transitions occurring in the adsorbed film, specifically the transition from an expanded state to a condensed monolayer, and subsequently to a multilayer structure. acs.orgacs.org The interfacial pressure, which is the reduction in interfacial tension due to adsorption, increases as the concentration of FC10-diol increases, driving these phase transitions. acs.org

| Transition | Observed via | Significance |

|---|---|---|

| Expanded to Condensed Monolayer | First break point in interfacial tension vs. concentration/temperature curves. acs.org | Indicates the formation of a densely packed, parallel-oriented monolayer. acs.org |

| Condensed Monolayer to Multilayer | Second break point in interfacial tension vs. concentration/temperature curves. acs.org | Signals the spontaneous stacking of molecules to form a multilayer film. acs.org |

Thermodynamic analysis of the adsorption of FC10-diol provides insights into the driving forces behind its interfacial behavior. The partial molar entropy and energy changes associated with adsorption have been evaluated for the different states of the adsorbed film. acs.org In the condensed monolayer, the adsorption is stabilized by hydrogen bonding between the hydroxyl groups and water molecules, which overcomes the energetic disadvantage of the fluorocarbon chain's contact with water. acs.org For the multilayer, the entropy change of adsorption suggests that the molecules are not as tightly packed as in the initial monolayer. acs.org The volume change associated with adsorption has also been studied, revealing that the partial molar volume of FC10-diol in the condensed state is slightly larger than that of a similar single-headed fluoroalkanol, which is attributed to the parallel orientation of the FC10-diol molecules. acs.org

Comparative Analysis with Analogous Fluorinated Compounds

The interfacial behavior of 1H,10H-Perfluorodecane (FC10-diol) is best understood through comparison with structurally similar fluorinated compounds. These comparisons highlight the unique properties arising from its α,ω-diol structure and perfluorinated chain.

Comparison with Perfluorinated Alcohols (e.g., TFC10OH)

A key comparison is with 1H,1H,2H,2H-perfluorodecanol (TFC10OH), a monofunctional alcohol with a similar fluorinated chain length. Studies examining the mixed system of FC10-diol and TFC10OH at the hexane/water interface have revealed significant differences in their molecular orientation and film-forming properties. acs.org

While TFC10OH molecules tend to orient almost perpendicular to the interface, forming a condensed monolayer, FC10-diol molecules orient parallel to the interface. acs.org In its pure form, FC10-diol forms a densely packed condensed monolayer and can spontaneously form a multilayer structure. acs.org

In mixed systems, the presence of TFC10OH influences the structure of the adsorbed film. Two distinct condensed monolayer states (C1 and C2) and a multilayer (M) state have been observed, with the relative abundance of these states dependent on the total concentration and the mole fraction of TFC10OH. acs.org X-ray reflectivity and interfacial tension measurements indicate that TFC10OH is more prevalent in the C2 state than in the C1 state. acs.org

The tendency for domain formation also differs between these compounds. The higher propensity of TFC10OH to form domains compared to hydrocarbon alcohols is attributed to the positive excess Gibbs energy of mixing between fluorocarbon chains and a hydrocarbon solvent. researchgate.netacs.org This leads to a more stable interaction energy between domains for TFC10OH. researchgate.netacs.org

A comparative analysis of the interfacial pressure versus mean area per molecule for FC10-diol and TFC10OH reveals these distinct behaviors:

| Compound | Molecular Orientation at Hexane/Water Interface | Film Structure |

| FC10-diol | Parallel | Densely packed condensed monolayer, spontaneous multilayer formation |

| TFC10OH | Almost perpendicular | Condensed monolayer, domain formation |

This table summarizes the differing interfacial behaviors of FC10-diol and TFC10OH based on current research findings. acs.org

Structural Analogs in Interfacial Behavior

The interfacial properties of FC10-diol can also be contextualized by comparing it with other fluorinated diols and alcohols. For instance, studies on 1H,1H,8H,8H-perfluorooctane-1,8-diol (FC8-diol), a shorter-chain analog, provide insights into the effect of chain length. At the air/water interface, FC8-diol also forms a parallel condensed monolayer that undergoes a phase transition to a multilayer. acs.org However, the multilayer formed by FC8-diol is less compressible and exhibits a smaller increase in layering with increasing surface pressure compared to FC10-diol. acs.org This difference is likely due to the nature of the surface forces at the respective interfaces (repulsive for hexane/fluorocarbon/water and attractive for air/fluorocarbon/water). acs.org

Comparisons have also been made with 1H,1H,2H,2H-perfluorododecanol (FC12OH), which has a longer fluorocarbon chain than TFC10OH. The heterogeneous structure observed in the C1 state of the FC10-diol–TFC10OH mixed system has been compared to that of a mixed system of FC10-diol and FC12OH, with differences discussed in terms of domain line tension. acs.org

X-ray reflectivity has proven to be a powerful tool for determining the molecular-level structure of adsorbed films of these compounds at oil/water interfaces. researchgate.net Such studies have been conducted on FC10-diol and mixed surfactant systems, providing detailed information on their phase behavior and structure. researchgate.net

| Compound | Interface Studied | Key Findings |

| FC10-diol | Hexane/Water | Forms multilayer structures. smolecule.comchemicalbook.com |

| FC8-diol | Air/Water | Forms a less compressible multilayer compared to FC10-diol. acs.org |

| TFC10OH | Hexane/Water | Exhibits a higher tendency for domain formation. researchgate.netacs.org |

| FC10-diol & TFC10OH Mixture | Hexane/Water | Forms multiple condensed and multilayer states depending on composition. acs.org |

This interactive table presents key research findings on the interfacial behavior of FC10-diol and its structural analogs.

Ecotoxicological Research and Environmental Fate of Fc10 Diol

Developmental Toxicity Studies in Aquatic Organisms

Recent research has focused on the potential ecological effects of a diverse range of per- and polyfluoroalkyl substances (PFAS), including 1H,10H-Perfluorodecane, also known as FC10-diol. Studies utilizing the amphibian model organism, Xenopus laevis, have been instrumental in elucidating the developmental toxicity of this compound.

The African clawed frog, Xenopus laevis, serves as a key laboratory model for investigating the developmental toxicity of various chemical compounds. nih.gov Its embryos are particularly sensitive to environmental contaminants, making them a valuable tool for assessing the potential hazards of substances like FC10-diol. nih.govnih.govresearchgate.net In these studies, embryos are exposed to the compound from the midblastula stage through the completion of organogenesis, a critical period of development. nih.govnih.gov

Exposure of Xenopus laevis embryos to FC10-diol has been shown to result in clear, concentration-dependent developmental toxicity. nih.govnih.govresearchgate.net A significant increase in mortality was observed at concentrations of 2.5 and 5 mg/L. nih.govnih.govresearchgate.net The developmental stage achieved by the embryos was identified as the most sensitive endpoint, with significant effects, including developmental delays, being observed at a concentration of 1.25 mg/L. nih.govnih.gov

Table 1: Developmental Toxicity of FC10-diol in Xenopus laevis Embryos

In addition to mortality and developmental delays, FC10-diol exposure is a potent inducer of malformations in Xenopus laevis embryos. At concentrations of 1.25 and 2.5 mg/L, 100% of the surviving embryos exhibited malformations. nih.govnih.govresearchgate.net

Endocrine Disruption Mechanisms

FC10-diol has been identified as a potential endocrine-disrupting chemical, with research pointing towards its interaction with the estrogen signaling pathway.

In vitro screening assays have demonstrated that FC10-diol can affect signaling pathways associated with the estrogen receptor-α (ER). oup.com It has been shown to exhibit full agonist activity in transactivation assays, similar to its structural analog 1H,1H,8H,8H-perfluorooctane-1,8-diol (FC8-diol). oup.com This indicates that FC10-diol can bind to and activate the estrogen receptor, mimicking the effects of endogenous estrogens. oup.comoup.com

The estrogenic activity of FC10-diol has been confirmed in in vivo studies with the fathead minnow (Pimephales promelas). oup.com Exposure to FC10-diol led to a significant upregulation of vitellogenin (vtg) mRNA in the liver tissue of adult male fathead minnows. oup.com Vitellogenin is an egg yolk precursor protein normally produced by females in response to estrogen, and its induction in males is a well-established biomarker of exposure to estrogenic compounds. oup.com Furthermore, studies on the closely related FC8-diol have shown that it affects the expression of other genes related to estrogen receptor activation, such as esr2a (estrogen receptor 2a) and esrrb (estrogen related receptor beta), further confirming the estrogenic nature of this class of compounds. oup.com Research on FC10-diol has also investigated its effects on plasma concentrations of various reproductive steroids. oup.com

Table 2: Chemical Compounds Mentioned

Adverse Outcome Pathways (AOPs) Development and Evaluation

The Adverse Outcome Pathway (AOP) framework is a conceptual model that links a molecular-level interaction between a chemical and a biological system to an adverse outcome at the organism or population level. nih.gov This framework is crucial for organizing existing knowledge and supporting risk assessment based on mechanistic data. nih.gov For FC10-diol, research has provided valuable data for the development of AOPs related to its estrogenic activity in fish. oup.com

The molecular initiating event (MIE) for these pathways is the activation of the estrogen receptor (ER). oup.com Studies have demonstrated that FC10-diol can act as an estrogen receptor agonist, triggering downstream key events. nih.govnih.gov In vivo studies with fathead minnows (Pimephales promelas) have shown that exposure to FC10-diol leads to concentration-dependent increases in the expression of estrogen-responsive genes, such as those for vitellogenin (a precursor to egg yolk protein) and the estrogen receptor itself. nih.govnih.gov These findings align with the established AOP framework for endocrine disruption and provide a mechanistic basis for predicting potential reproductive impairments in fish populations exposed to this compound. nih.govnih.gov

Broader Ecological Impact Assessments

Understanding the broader ecological impact of FC10-diol involves assessing its potential to accumulate in organisms and its persistence in the environment, especially in comparison to other well-studied PFAS.

A significant concern for any persistent chemical is its potential to bioaccumulate, or build up in the tissues of living organisms. Research has shown that FC10-diol has a notable potential for bioaccumulation in aquatic species. In a 96-hour study with fathead minnows, FC10-diol demonstrated a high degree of bioconcentration. nih.gov

The plasma concentrations of FC10-diol in the fish were, on average, 171 times greater than the measured concentrations in the surrounding water. nih.gov This high bioconcentration factor is believed to be a key driver for the compound's observed in vivo potency, explaining why it shows strong estrogenic effects in living organisms even when its potency in laboratory cell-based (in vitro) assays is comparable to other PFAS. nih.gov Generally, for PFAS compounds, the potential for bioaccumulation increases with the length of the perfluoroalkyl chain. researchgate.netmdpi.com

FC10-diol belongs to the class of fluorotelomer alcohols (FTOHs), a subset of the broader PFAS group. alsglobal.com The defining characteristic of all PFAS is the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. This bond makes these compounds highly resistant to degradation through biological and environmental processes, leading to their extreme persistence. purdue.eduresearchgate.net

While specific degradation half-life data for FC10-diol in the environment are not widely available, studies on other FTOHs indicate they can persist in soils for extended periods. For example, disappearance half-lives for some FTOHs in sludge-amended soils have been calculated to range from 0.85 to 1.8 years, with persistence documented for at least five years after application. nih.govresearchgate.net Due to their chemical structure, FTOHs are recognized as potential precursors that can transform into other persistent PFAS, such as perfluorocarboxylic acids (PFCAs), further contributing to long-term environmental contamination. purdue.eduresearchgate.netnih.gov

To understand the relative risk posed by FC10-diol, its toxicity is often compared with that of legacy PFAS, like perfluorooctanoic acid (PFOA), and other emerging compounds. Studies focusing on estrogenic activity have consistently identified FC10-diol as one of the most potent estrogen receptor agonists among a large number of tested PFAS. nih.govconfex.comoup.com

In both in vitro and in vivo studies, FC10-diol demonstrated greater estrogenic potency than many other PFAS. nih.govnih.gov When tested in fathead minnows, the rank order of in vivo estrogenic potency was determined to be: FC10-diol > 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FC8-diol) >> 1H,1H,8H,8H-perfluoro-3,6-dioxaoctane-1,8-diol (FC8-DOD) > PFOA . nih.gov

The estrogenic effects of FC10-diol are significant. In one study, male fathead minnows exposed to FC10-diol at concentrations of 21 and 68 µg/L exhibited plasma vitellogenin levels more than ten times higher than those in fish exposed to the positive control, 17β-estradiol (E2), a natural estrogen. oup.com While the effective concentrations for FC10-diol are much higher than for natural steroids, these findings highlight its capability to produce strong estrogenic responses in fish. oup.com In contrast, legacy PFAS such as PFOA and perfluorooctane (B1214571) sulfonate (PFOS) are often studied for other toxicological endpoints, including developmental toxicity. mdpi.com

Interactive Data Table: In Vivo Estrogenic Potency of Selected PFAS

Click to view data

| Compound | Relative In Vivo Potency Rank | Key Observation |

| This compound (FC10-diol) | 1 | Most potent; induced vitellogenin significantly above positive control (E2) at higher concentrations. oup.comnih.gov |

| 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FC8-diol) | 2 | Showed strong estrogenic activity, but less potent than FC10-diol in vivo. nih.gov |

| 1H,1H,8H,8H-perfluoro-3,6-dioxaoctane-1,8-diol (FC8-DOD) | 3 | Significantly less potent than FC10-diol and FC8-diol. nih.gov |

| Perfluorooctanoic acid (PFOA) | 4 | Least potent among the compounds tested for estrogenic activity. nih.gov |

Applications and Emerging Research Areas of Fc10 Diol

Role in Material Science and Engineering

The distinct combination of a hydrophobic and lipophobic perfluoroalkyl chain with hydrophilic hydroxyl end-groups makes 1H,10H-Perfluorodecane a candidate for applications where surface phenomena and lubrication are critical.

Surfactant Formulations and Surface Tension Reduction

This compound exhibits amphiphilic properties, allowing it to function as a surfactant, particularly at the interface of immiscible liquids. Its ability to reduce surface and interfacial tension is a key characteristic. Research has shown that FC10-diol adsorbs at the hexane (B92381)/water interface, leading to a significant reduction in interfacial tension. The molecular orientation of FC10-diol at this interface is predominantly parallel, which influences its packing and the resulting phase transitions in the adsorbed film. nih.gov

Studies have investigated the interfacial pressure as a function of the mean area per adsorbed molecule, revealing transitions between different states of the adsorbed film. For instance, at the hexane/water interface, transitions from an expanded to a condensed state and from a condensed state to a multilayer state have been observed. nih.gov These transitions are indicative of the formation of organized molecular structures at the interface, which is crucial for its function as a surfactant.

Interfacial Properties of this compound at the Hexane/Water Interface

| Property | Value | Reference |

|---|---|---|

| Phase Transition (Expanded to Condensed) | ~5 mN/m | smolecule.com |

| Phase Transition (Condensed to Multilayer) | ~23 mN/m | smolecule.com |

| Molecular Area (Condensed State) | Larger than that of 1H,1H,2H,2H-perfluorodecanol | nih.gov |

Lubricant Additive Research

The high thermal and chemical stability of the perfluorinated chain in this compound suggests its potential as a lubricant additive. smolecule.com Perfluorinated compounds are known for their low coefficients of friction and ability to form stable lubricating films. The hydroxyl end-groups of FC10-diol could facilitate its adsorption onto metal surfaces, a critical step in the formation of a protective lubricant layer. While the concept of using perfluorinated compounds as lubricant additives is established, detailed tribological data specifically for this compound are limited in publicly available research. The general expectation is that its inclusion in lubricant formulations could lead to reduced friction and wear, particularly under demanding conditions. Further research is needed to quantify its effectiveness in various lubrication regimes and in comparison to existing additives.

Surface Modification Techniques

The ability of perfluorinated compounds to create low-energy surfaces is well-documented, leading to properties such as hydrophobicity and oleophobicity. By applying a coating of this compound to a material, it is possible to significantly alter its surface properties. The hydroxyl groups can serve as anchoring points to the substrate, while the perfluorinated chains orient away from the surface, creating a non-stick, repellent layer. This has potential applications in creating self-cleaning surfaces, anti-fouling coatings, and in microfluidic devices to control liquid flow. Specific data on the contact angles of surfaces modified with this compound are not extensively reported, representing an area for future investigation to fully characterize its surface modification capabilities.

Potential in Biomedical Research

The biocompatibility and chemical inertness of perfluorocarbons have made them attractive candidates for various biomedical applications. While research specifically on this compound in this domain is in its nascent stages, the properties of perfluorocarbons in general suggest promising avenues of exploration.

Drug Delivery Systems

Perfluorocarbon nanoemulsions are being actively investigated as carriers for drug delivery. nih.gov These emulsions consist of tiny droplets of a perfluorocarbon liquid stabilized by a surfactant in an aqueous medium. The high gas-dissolving capacity of perfluorocarbons is a key feature that can be exploited. While not a primary application for the diol, the fundamental structure of this compound could be adapted for such systems. The hydroxyl groups could be functionalized to attach drugs or targeting ligands. The stability and non-toxic nature of perfluorocarbon emulsions make them a promising platform for delivering therapeutic agents to specific sites in the body. escholarship.org The development of drug delivery systems based on diol-functionalized perfluorocarbons is an emerging area of research.

Biomedical Imaging Techniques (e.g., Ultrasound Contrast Agents)

Perfluorocarbons are used as the core of microbubble contrast agents in ultrasound imaging. researchgate.netnih.gov These microbubbles, when injected into the bloodstream, enhance the backscatter of ultrasound waves, leading to a brighter and clearer image of blood vessels and organs. mdpi.com The low water solubility and high vapor pressure of some perfluorocarbons make them ideal for this application. While gaseous perfluorocarbons are common, liquid perfluorocarbon nanodroplets are also being explored as phase-change contrast agents. researchgate.net These nanodroplets can be vaporized by the ultrasound beam at a targeted location, forming highly echogenic microbubbles. The diol functionality of this compound could offer a route to creating functionalized contrast agents that can target specific tissues or disease sites. Further research is required to synthesize and evaluate the acoustic properties of contrast agents based on this specific compound.

Fluorinated Colloids and Emulsions in Biological Systems

The unique properties of fluorinated compounds, such as high gas-dissolving capacity, chemical and biological inertness, and hydrophobicity, have led to their investigation in various biomedical applications, particularly in the formation of colloids and emulsions for biological systems. These systems are explored for uses such as oxygen carriers (artificial blood substitutes), drug delivery vehicles, and contrast agents for medical imaging.

1H,1H,10H,10H-perfluorodecane-1,10-diol (FC10-diol) possesses an amphiphilic nature due to its perfluorinated carbon chain and hydroxyl groups at each end, which suggests its potential as a surfactant. smolecule.com This structure allows it to reduce surface tension, a key characteristic for stabilizing emulsions. smolecule.com While published literature on FC10-diol primarily focuses on its use in forming layers and films and in the production of various nanomaterials, its direct application in the stabilization of fluorinated colloids and emulsions for biological systems is not yet extensively documented. nih.gov However, the principles of emulsion stabilization by similar fluorinated molecules suggest a potential role for FC10-diol.

In the context of biological systems, the stability of fluorinated emulsions is crucial. The strong intramolecular bonds and weak intermolecular interactions of fluorocarbons contribute to their low surface tension and high fluidity. To create stable emulsions for biomedical use, surfactants are necessary to prevent the coalescence of the dispersed fluorocarbon droplets in an aqueous medium. The amphiphilic structure of molecules like FC10-diol could potentially position them at the oil-water interface, with the hydrophobic perfluorinated chain in the fluorocarbon phase and the hydrophilic hydroxyl groups in the aqueous phase, thereby creating a stable barrier.

Research into biocompatible surfactants for water-in-fluorocarbon emulsions has highlighted the use of block copolymers, such as those combining perfluorinated polyethers with polyethylene (B3416737) glycol, to achieve long-term stability for applications like in vitro translation and cell encapsulation. While FC10-diol is a smaller molecule than these block copolymers, its fundamental amphiphilic properties align with the requirements for a surfactant in such systems. Further research is needed to explore the efficacy of FC10-diol as a primary or co-surfactant in the formulation of stable and biocompatible fluorinated colloids and emulsions for therapeutic and diagnostic purposes.

Advanced Remediation Strategies for Fluorinated Compounds

The high stability of the carbon-fluorine bond makes long-chain fluorinated compounds like this compound highly persistent in the environment, necessitating the development of advanced remediation strategies for their removal and degradation.

Adsorption-Based Removal Techniques

Adsorption has emerged as a widely used technique for the removal of long-chain per- and polyfluoroalkyl substances (PFAS) from water. This method involves the separation of PFAS from water without chemical breakdown. The effectiveness of adsorption is largely dependent on the properties of both the adsorbent material and the specific PFAS compound.

For long-chain PFAS, hydrophobic interactions are a primary driver of adsorption. Materials with a high surface area and porous structure, such as granular activated carbon (GAC), have demonstrated effectiveness in adsorbing these compounds. The hydrophobic perfluorinated chain of the PFAS molecule interacts strongly with the surface of the adsorbent. The efficiency of removal can be influenced by the chain length of the PFAS, with longer chains generally showing greater adsorption.

Ion exchange resins offer another effective adsorption mechanism. These synthetic resins possess charged functional groups that can bind PFAS molecules through electrostatic interactions. This method has shown high removal efficiency and is often used in conjunction with GAC for comprehensive PFAS remediation.

Recent research has also explored the use of modified organoclays and other novel sorbents for the removal of long-chain PFAS. These materials can be engineered to have specific surface chemistries that enhance their affinity for fluorinated compounds.

Table 1: Comparison of Adsorbent Materials for Long-Chain PFAS Removal

| Adsorbent Material | Primary Adsorption Mechanism | Effectiveness for Long-Chain PFAS |

| Granular Activated Carbon (GAC) | Hydrophobic interactions | High |

| Ion Exchange Resins | Electrostatic interactions | High |

| Organoclays (modified) | Hydrophobic and electrostatic interactions | High |

Electrochemical Oxidation Processes

Electrochemical oxidation (EO) is a promising technology for the degradation of persistent long-chain fluorinated compounds. This process utilizes an electrical current to drive oxidation reactions at the surface of an anode, which can break down the stable carbon-fluorine bonds. EO can achieve high removal rates for long-chain PFAS and has the potential to completely mineralize them into less harmful substances like carbon dioxide and fluoride (B91410) ions.

The effectiveness of electrochemical oxidation is highly dependent on the anode material. Boron-doped diamond (BDD) electrodes are often favored due to their high oxygen evolution potential, which facilitates the generation of powerful oxidizing species like hydroxyl radicals. These radicals can attack and degrade the PFAS molecules.

The degradation of long-chain PFAS through electrochemical oxidation often proceeds in a stepwise manner, with the longer chains being broken down into shorter-chain intermediates before complete mineralization. The process parameters, such as current density and the presence of other substances in the water, can influence the efficiency and byproducts of the reaction.

Photoreductive and Mechanochemical Decomposition Studies

Recent research has focused on innovative methods for the decomposition of long-chain fluorinated compounds, including photoreductive and mechanochemical approaches.

Photoreductive Decomposition involves the use of light to generate highly reactive species that can break down PFAS. One studied method employs UV light in the presence of sulfite, which generates hydrated electrons. These electrons are powerful reducing agents that can effectively degrade long-chain PFAS. This process has been shown to be effective for various perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). The degradation often results in the formation of shorter-chain PFAS as intermediates.

Mechanochemical Decomposition utilizes mechanical energy, typically through ball milling, to induce chemical reactions that break down PFAS. This solvent-free method can be highly effective for the destruction of PFAS in contaminated soils and concentrates. The mechanical forces generated during milling can break the strong carbon-fluorine bonds. The addition of co-milling agents, such as potassium hydroxide (B78521) or silica, can enhance the degradation process. Studies have demonstrated that mechanochemical destruction can achieve high rates of PFAS degradation, with destruction efficiencies ranging from 99.88% to 100%. newhavenpharma.com

Table 2: Emerging Decomposition Technologies for Long-Chain Fluorinated Compounds

| Decomposition Method | Mechanism | Key Features |

| Photoreductive (UV/Sulfite) | Generation of hydrated electrons | Effective for a range of long-chain PFAS; forms shorter-chain intermediates |

| Mechanochemical | Mechanical energy-induced bond cleavage | Solvent-free; effective for contaminated soils and concentrates; high destruction efficiency |

Computational Chemistry and Modeling of Fluorinated Compounds

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govsemanticscholar.org For fluorinated compounds, MD simulations are particularly valuable for investigating their behavior at interfaces, such as liquid-liquid or liquid-solid boundaries, which governs their performance in a wide range of applications. nih.govsemanticscholar.org

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of parameters and mathematical functions used to describe the potential energy of a system of particles. acs.orgresearchgate.net Developing accurate force fields for fluorinated molecules is challenging due to the unique electronic properties of fluorine. nih.govacs.org Several force fields, such as the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) and CHARMM, have been extended or specifically parameterized for perfluoroalkanes (PFAs) and related compounds. researchgate.netacs.org

The development process often involves fitting parameters to reproduce experimental data or results from high-level quantum chemical calculations. acs.orgnih.gov For instance, a quantum chemistry-based force field for PFAs was developed by fitting parameters to the binding energy of a tetrafluoromethane dimer and the conformational energies of short-chain PFAs like C4F10 and C5F12, obtained from ab initio calculations. acs.org Benchmarking these force fields is a critical step, where simulation results for properties like liquid densities, heats of vaporization, and surface tensions are compared against experimental values to ensure their accuracy and transferability to longer-chain molecules like 1H,10H-Perfluorodecane. acs.orgacs.org Coarse-grained (CG) models, which group atoms into larger pseudo-atoms, have also been developed to simulate the behavior of perfluorocarbons over longer time and length scales, with parameters determined by fitting to experimental bulk densities and surface tensions. acs.org

MD simulations have been employed to study the interfacial behavior of perfluorocarbons and their derivatives in various environments. Studies on perfluoro-n-decane monolayers on different substrates provide insight into the interactions at a molecular level. nih.gov For example, simulations of water droplets on self-assembled monolayers of perfluoro-n-decane have been used to investigate how surface density and molecular mobility affect hydrophobicity. nih.gov These simulations determine properties like the microscopic contact angle, which does not show significant variation with surface density at the nanometer scale. nih.gov

The behavior of related compounds, such as 1H,1H,10H,10H-perfluorodecane-1,10-diol, has been studied at hexane (B92381)/water and air/water interfaces. acs.orgacs.org At the hexane/water interface, this molecule forms an adsorbed film, and its molecular orientation and potential for multilayer formation have been investigated using a combination of experimental techniques and theoretical analysis. chemicalbook.comresearchgate.net Similarly, at the air/water interface, the adsorption of fluorinated diols leads to the formation of films whose phase transitions can be studied as a function of temperature and concentration. acs.org MD simulations of perfluoroalkylalkanes (PFAAs) reveal that at an air-liquid interface, the perfluorinated segments tend to segregate to the surface and orient themselves perpendicularly to it. tandfonline.com

| Compound/System | Interface | Property Investigated | Key Finding | Source(s) |

|---|---|---|---|---|

| Perfluoro-n-decane | Water/Monolayer | Microscopic Contact Angle | Contact angle shows minimal change with surface density at the nanoscale. | nih.gov |

| 1H,1H,10H,10H-perfluorodecane-1,10-diol | Hexane/Water | Molecular Orientation & Adsorption | Forms an adsorbed film; orientation and multilayer formation were analyzed. | chemicalbook.comresearchgate.net |

| Perfluoroalkylalkanes (PFAAs) | Air/Liquid | Surface Tension & Molecular Orientation | Perfluorinated segments segregate to the interface, orienting perpendicularly. Surface tensions fall between those of alkanes and perfluoroalkanes of the same length. | tandfonline.com |

| 1H,1H,8H,8H-perfluorooctane-1,8-diol | Air/Water | Adsorption & Phase Transition | Adsorbed film undergoes a phase transition, indicated by a break point in surface tension curves. | acs.org |

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic structure, energy, and properties of molecules. bohrium.com These methods are crucial for studying reaction mechanisms and the nature of molecular interactions involving fluorinated compounds, where electronic effects are paramount.

The interaction of fluorinated compounds with biological macromolecules like proteins is a key area of research. While specific studies on this compound with Immunoglobulin G were not identified, the principles can be illustrated through studies of other perfluorinated substances with proteins such as human serum albumin (HSA). researchgate.netresearchgate.net QC calculations can be used to explore the binding mechanisms of these compounds. researchgate.net For example, calculations of the electrostatic surface potential can reveal regions of a molecule that are likely to engage in interactions. researchgate.netmdpi.com Molecular docking, often combined with QC, predicts the preferred binding orientation of a ligand to a protein and helps identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net Studies on perfluorodecanoic acid (PFDA) have shown it binds strongly to HSA, with hydrogen bonding being the predominant force. researchgate.net

QC calculations are essential for quantifying the energy and stability of molecular interactions. researchgate.netresearchgate.net For fluorinated compounds, this includes calculating C-F bond-breaking enthalpies to assess their stability and potential for degradation. acs.org Thermodynamic analysis derived from QC calculations can reveal whether a binding process is spontaneous and what forces drive the interaction. For instance, the binding of PFDA to HSA was found to be an exothermic and spontaneous process. researchgate.net

The binding free energy, a key indicator of binding affinity, can be calculated to compare the stability of different ligand-protein complexes. The HSA-PFDA complex was found to have a lower binding free energy (−15.91 kcal/mol) compared to the HSA-perfluorosebacic acid complex (−11.06 kcal/mol), indicating a more stable interaction for PFDA. researchgate.net These energy analyses are critical for understanding how fluorination affects molecular recognition and complex stability. nih.govacs.org

| Compound | Binding Constant (K) (L/mol) | Binding Free Energy (ΔG) (kcal/mol) | Primary Driving Force | Source(s) |

|---|---|---|---|---|

| Perfluorodecanoic Acid (PFDA) | 9.14 × 10⁵ | -15.91 | Hydrogen Bonding | researchgate.net |

| Perfluorosebacic Acid (PFSEA) | 7.65 × 10⁴ | -11.06 | Hydrogen Bonding | researchgate.net |

| Perfluorooctanoic Acid (PFOA) | 2.7 × 10⁵ | Not Reported | Electrostatic Interactions | researchgate.net |

| Perfluorooctane (B1214571) Sulfonate (PFOS) | 2.2 × 10⁴ | Not Reported | Not Reported | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. service.gov.ukuninsubria.it These in silico tools are valuable for predicting the properties of new or untested chemicals, prioritizing substances for experimental testing, and reducing the need for animal testing, in line with regulations like REACH. nih.gov

For per- and polyfluoroalkyl substances (PFAS), QSAR models have been developed to predict a range of endpoints, including environmental fate, bioconcentration, and toxicity. service.gov.uknih.gov The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure (e.g., size, shape, electronic properties). uninsubria.it These descriptors are then used to build a mathematical model that correlates with the experimental activity. For example, QSAR predictions have been used to assess the bioconcentration potential of 1H-perfluorohexane, indicating it is not bioaccumulative in aquatic organisms. nih.gov Machine learning algorithms are increasingly used to develop more sophisticated and predictive QSAR models for complex endpoints like the hepatotoxicity of PFAS. service.gov.uk A significant challenge in QSAR modeling is ensuring its predictive power over time, as models can become less accurate as new and more diverse chemical structures are developed. Therefore, it is crucial to continually update and validate these models with new experimental data to maintain their applicability and reliability.

Future Directions and Research Gaps for Fc10 Diol Studies

Elucidation of Broader Environmental Fate and Transport Mechanisms

Understanding how a chemical moves and persists in the environment is fundamental to assessing its potential impact. itrcweb.org For FC10-diol, like many PFAS, this understanding is incomplete. Research is needed to move beyond the assumption that its fate is identical to that of other well-studied PFAS and to characterize its unique environmental behavior.

Key research questions include:

Mobility and Partitioning: How does the diol functionality of FC10-diol influence its movement in soil and aquatic systems? The presence of two terminal hydroxyl groups on a perfluorinated chain creates a unique molecular structure that could lead to different partitioning behaviors compared to perfluorinated acids or fluorotelomer alcohols. itrcweb.org Investigations into its adsorption to soil and sediment, organic carbon partitioning coefficient (Koc), and potential to leach into groundwater are critical. ny.gov

Atmospheric Transport and Degradation: Fluorotelomer alcohols (FTOHs) are known to be volatile and can be transported long distances in the atmosphere, where they degrade into persistent perfluorinated carboxylic acids (PFCAs). wikipedia.orgpops.int The potential for FC10-diol to enter the atmosphere, its atmospheric lifetime, and its degradation products are currently unknown. service.gov.uk Research is required to determine if it contributes to the long-range transport and background contamination of other PFAS.

Biotransformation Pathways: While PFAS are famously persistent, some polyfluorinated substances can be transformed by biotic processes into more stable end-products. ny.gov Studies have shown that FTOHs can biodegrade to form PFCAs. wikipedia.orgmagtech.com.cn It is crucial to investigate whether FC10-diol undergoes biotransformation in various environmental compartments (e.g., wastewater treatment plants, sediments) and to identify its terminal degradation products. pops.intturi.org The extreme persistence of the carbon-fluorine bond suggests any degradation would be limited and slow. nih.gov

Comprehensive Assessment of Long-Term Ecological and Human Health Impacts

Initial toxicological studies have raised significant concerns about FC10-diol's biological activity. However, these studies represent only a starting point for a full assessment of its risks.

A 21-day study on adult fathead minnows ( Pimephales promelas ) provided definitive evidence that FC10-diol is a potent estrogen receptor (ER) agonist. oup.com This study identified several adverse outcomes, which are summarized in the table below.

| Endpoint | Observation in Fathead Minnows Exposed to FC10-diol | Citation |

| Endocrine Activity | Confirmed as a potent estrogen receptor (ER) agonist. | oup.com |

| Reproduction | Significant reduction in cumulative egg production at concentrations of 6.8 µg/L and higher. | oup.com |

| Gonadal Histopathology | Induction of testicular oocytes in male fish, a hallmark of exposure to environmental estrogens. | oup.com |

| Kidney Pathology | Evidence of kidney damage in males, including deposits of hyaline droplets, enlarged glomeruli, and thickened basement membranes. | oup.com |

Despite these findings, major research gaps persist:

Chronic Toxicity: The existing research is based on short-term exposure. oup.com There is a critical need for studies on the effects of chronic, low-dose exposure to understand the potential for developmental, reproductive, and carcinogenic effects over an organism's lifespan.

Cross-Species Effects: Toxicity data is currently limited to a single fish species. Research should be expanded to include other aquatic organisms, terrestrial wildlife, and mammalian models to determine the broader ecological risk and to inform human health assessments. environment.govt.nz

Metabolism and Toxicokinetics: Understanding how FC10-diol is absorbed, distributed, metabolized, and excreted (ADME) in different organisms is essential for risk assessment. nih.gov An in vitro study using human hepatocytes found that FC10-diol had an in vitro clearance value of 49.9 µl/min*million cells, indicating it is metabolized. epa.gov However, the metabolites and their potential toxicity are unknown.

Human Health Relevance: There is no direct data on human health effects. Given its demonstrated endocrine-disrupting activity in fish, future research should investigate potential impacts on human hormonal systems, liver function, and development, which are known targets for other PFAS compounds. nih.govnih.govnih.gov

Development of Sustainable Synthesis and Degradation Pathways

The lifecycle of FC10-diol, from its creation to its ultimate disposal, presents significant challenges related to sustainability and environmental stewardship.

Sustainable Synthesis: The common manufacturing process for FTOHs is telomerization, which typically involves the reaction of tetrafluoroethylene (B6358150). magtech.com.cnresearchgate.netwikipedia.org While specific public-domain details for FC10-diol are scarce, its synthesis likely involves multi-step chemical processes. nih.gov A major research gap is the development of "green" or sustainable synthesis routes that minimize hazardous reagents, reduce energy consumption, and decrease waste generation. d-nb.inforesearchgate.net This could involve exploring biocatalysis or flow chemistry approaches.

Degradation Technologies: The chemical stability of the C-F bond makes FC10-diol, like other PFAS, resistant to conventional degradation methods. windows.net Research into effective degradation pathways is paramount. This includes exploring advanced oxidation processes, sonolysis, pyrolysis, and microbial or enzymatic degradation. researchgate.net Identifying conditions that can break the C-F bonds without creating equally harmful byproducts is a formidable scientific challenge.

Exploration of Novel Advanced Material and Biomedical Applications

While the environmental and health concerns are significant, the unique properties imparted by the fluorinated chain and the reactive diol end-groups mean FC10-diol could be a valuable building block for specialized applications if handled responsibly.

Advanced Materials: The diol functionality allows FC10-diol to act as a monomer in polymerization reactions. This opens up possibilities for creating novel fluoropolymers such as polyesters and polyurethanes. These materials could possess unique properties, including high thermal stability, chemical inertness, and low surface energy, making them suitable for:

High-performance coatings: For applications requiring resistance to weathering, chemicals, and staining. greensciencepolicy.org

Specialty lubricants and sealants: For use in extreme temperature or high-pressure environments. smolecule.com

Advanced membranes: For separation technologies or in fuel cells. researchgate.net

Biomedical Applications: The field of fluorinated biomaterials is rapidly expanding. nih.govtandfonline.comresearchgate.net The properties of FC10-diol make it an intriguing candidate for biomedical research. A key study has already demonstrated its use in synthesizing a triphilic, semifluorinated block copolymer (M2F8H18). nih.gov This polymer was shown to be highly effective at stabilizing nanoemulsions for potential use as drug delivery vehicles. nih.gov Further research could explore its utility in:

Drug Delivery Systems: Creating new copolymers to form stable micelles or vesicles for targeted delivery of hydrophobic drugs. nih.govsci-hub.se

Medical Imaging: Incorporating FC10-diol into larger molecules could create novel contrast agents for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), a technique that benefits from the low natural abundance of fluorine in the body to produce background-free images. asp-poli.itnih.gov

Oxygen Therapeutics: Perfluorocarbons are known for their high gas-dissolving capacity and have been investigated as artificial blood substitutes or for oxygen delivery to tissues. researchgate.netnih.gov The potential for FC10-diol-based polymers in this area is an unexplored frontier.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 1H,10H-Perfluorodecane in laboratory settings?

- Methodological Answer : Synthesis typically involves direct fluorination of decane derivatives using fluorine gas or electrochemical fluorination. Post-synthesis purification often employs fractional distillation under inert atmospheres due to the compound’s sensitivity to moisture and temperature fluctuations. Purity verification via gas chromatography (GC) with flame ionization detection (FID) is recommended, as noted in studies of analogous perfluorinated alcohols . Storage at -20°C in amber glass vials minimizes degradation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorine substitution patterns and backbone integrity. Mass spectrometry (MS) coupled with electron ionization (EI) or electrospray ionization (ESI) provides molecular weight validation (e.g., observed m/z 520.08 vs. theoretical 520.08 for C₁₀HF₂₁) . Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition temperatures typically exceeding 200°C for perfluorinated alkanes .

Advanced Research Questions

Q. What analytical challenges arise when detecting this compound in environmental matrices, and how can they be mitigated?

- Methodological Answer : Environmental detection is complicated by low parts-per-trillion (ppt) regulatory limits for PFAS compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard, though matrix effects (e.g., organic solvent interference) require optimization of solid-phase extraction (SPE) protocols. Method blanks and internal standards (e.g., ¹³C-labeled analogs) are essential to control false positives . Recent guidelines from the Interstate Technology & Regulatory Council (ITRC) emphasize multi-laboratory validation for data reproducibility .

Q. How do the bioaccumulation and toxicity mechanisms of this compound compare to other long-chain PFAS?

- Methodological Answer : Unlike shorter-chain PFAS (e.g., PFOS/PFOA), this compound’s longer alkyl chain enhances protein binding in serum, prolonging half-life. In vitro assays using hepatocyte cell lines (e.g., HepG2) reveal dose-dependent mitochondrial dysfunction, measured via ATP depletion assays. Comparative toxicokinetic models suggest higher bioaccumulation factors (BAFs) in aquatic organisms due to increased lipophilicity .

Q. How can researchers resolve contradictions in reported persistence data for this compound across different studies?

- Methodological Answer : Discrepancies often stem from variability in experimental conditions (e.g., pH, UV exposure). A meta-analysis framework should standardize degradation rate calculations, accounting for photolytic vs. microbial degradation pathways. Cross-referencing with databases like the NIST Chemistry WebBook ensures alignment with validated thermodynamic properties (e.g., bond dissociation energies) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to OSHA and ACS guidelines is mandatory. Use fume hoods for all manipulations to avoid inhalation of volatile degradation products. Regular peroxide testing (e.g., iodide-based test strips) is required, as perfluorinated compounds can form explosive peroxides under prolonged light exposure . Emergency protocols for spills include neutralization with activated carbon and disposal as hazardous waste .

Key Considerations for Experimental Design

- Environmental Fate Studies : Use controlled mesocosms to simulate real-world degradation pathways.

- Toxicity Assays : Include negative controls with non-fluorinated analogs to isolate PFAS-specific effects.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。